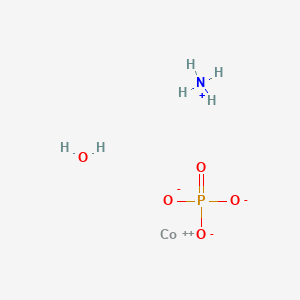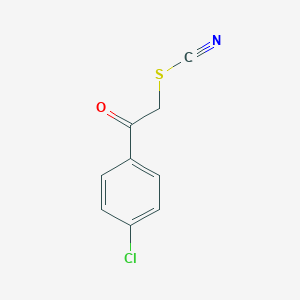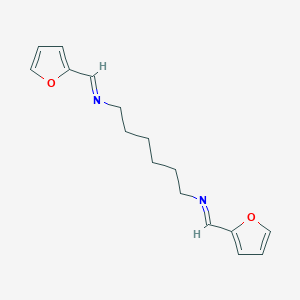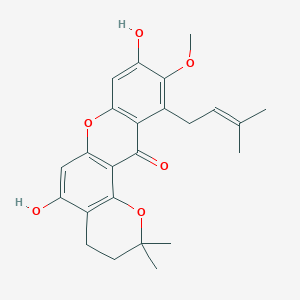
Ammonium cobalt(II) phosphate monohydrate
Übersicht
Beschreibung
Ammonium cobalt(II) phosphate monohydrate is a chemical compound that exhibits polymorphism and is part of a family of compounds that include alkali and ammonium cobalt and zinc phosphates. These compounds are of interest due to their thermal behavior, relative stabilities, and enthalpies of formation, which have implications for their potential applications in various fields, including materials science and catalysis .
Synthesis Analysis
The synthesis of ammonium cobalt(II) phosphate monohydrate and related compounds has been achieved through different methods, including solid-state reactions at low temperatures . The solvothermal synthesis method has also been employed to create structurally related compounds, such as the first ammonium cobalt gallium phosphate hydrate . These methods allow for the formation of crystalline materials that can be characterized using techniques such as X-ray diffraction.
Molecular Structure Analysis
The molecular structure of ammonium cobalt(II) phosphate monohydrate is characterized by the presence of CoO6 octahedra and PO4 tetrahedra. The arrangement of these polyhedra forms a three-dimensional framework that can accommodate NH4+ cations within its channels . The crystal structure can vary with composition, as seen in the series of ammonium–cobalt–nickel phosphates, where the space group changes as a function of the nickel content .
Chemical Reactions Analysis
The chemical reactivity of ammonium cobalt(II) phosphate monohydrate can be inferred from studies on related compounds. For instance, the enthalpies of formation from oxides and the acid-base interactions of cobalt and zinc phosphates have been studied, showing that these compounds have more exothermic enthalpies of formation compared to aluminosilicates due to stronger acid-base interactions . This suggests that ammonium cobalt(II) phosphate monohydrate may also exhibit significant reactivity in acid-base related reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium cobalt(II) phosphate monohydrate are closely related to its structure and composition. The compound's thermal stability and enthalpy of formation have been studied using calorimetric techniques, revealing insights into its energetic stability . Magnetic measurements of related compounds, such as ammonium–cobalt–nickel phosphates, have shown antiferromagnetic behavior, with Neel temperatures varying with composition . These properties are crucial for understanding the potential applications of ammonium cobalt(II) phosphate monohydrate in areas such as magnetism and materials science.
Wissenschaftliche Forschungsanwendungen
Photocatalysis
- Formation of 3D Structures for Photocatalysis : Ammonium cobalt(II) phosphate aids in synthesizing unique 3D structures of Co3O4, which are useful in photocatalysis. These structures, shaped by stacking hundreds of small nanoplatelets, exhibit notable photocatalytic properties (Kou, Bennett-Stamper, & Varma, 2011).
Metal Extraction
- Cobalt Extraction Mechanism : Research has explored the extraction of cobalt(II) from ammonium sulfate solutions, shedding light on the complex interactions and mechanisms involved in metal ion extraction processes (Ashbrook, 1972).
Soil Science
- Phosphate Measurement in Soil : The use of cobalt electrodes has been investigated for measuring phosphate in soil extracts. This method offers a simple, robust solution for sensitive and accurate detection in environmental and soil sciences (Engblom, 1999).
Electrochemistry
- Cobalt Electrode for Phosphate Detection : The development of a phosphate-sensitive cobalt electrode demonstrates its effectiveness in detecting orthophosphate ions in soil extracts. This advancement could be pivotal for in situ measurement of phosphate in various environmental matrices (Ebuele et al., 2018).
Environmental Science
- Electrocatalysis and Nitrogen Conversion : Ammonium cobalt(II) phosphate plays a role in electrocatalysis, particularly in the conversion of nitrogen oxides. The presence of phosphate buffer aids in the efficient reduction of nitrite to ammonium, demonstrating the potential for environmental remediation and energy applications (Braley et al., 2022).
Energy Storage
- Supercapacitors : Metal phosphates, including ammonium cobalt(II) phosphate, are emerging as promising materials for supercapacitors. Their properties such as environmental friendliness and low cost make them suitable for high-performance energy storage applications (Li et al., 2018).
Nanotechnology
- Nanostructure Synthesis : The material aids in creating various nanostructures like flowerlike cobalt phosphate and platelike ammonium cobalt phosphate. These nanostructures have potential applications in nanotechnology and materials science (Badsar & Edrissi, 2010).
Photovoltaic Research
- Enhancement in Water Oxidation : The modification of nanocrystalline TiO2 films with cobalt phosphate significantly enhances their activity for photoelectrochemical water oxidation. This has implications in solar energy conversion and hydrogen production (Liu et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Cobalt phosphates, including Ammonium cobalt(II) phosphate monohydrate, have various physical performances in relation to their structures . They have promising fields for various applications such as electrical, electrochemical, magnetic, and catalytic processes . The introduction of monovalent ions into metallophosphates can lead to materials with interesting properties . The development of new materials that could potentially be ionic conductors or ion exchangers has led to the examination of the Co-P-O and A-Co-P-O crystallographic systems . The present system comprising only abundant elements contributes toward the development of cost-efficient solar HER to achieve sustainable development .
Eigenschaften
IUPAC Name |
azanium;cobalt(2+);phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSIYUITZYKGRY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648452 | |
| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium cobalt(II) phosphate monohydrate | |
CAS RN |
16827-96-6 | |
| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)







![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)